molecular formula C5H10ClNO2 B15134426 6-Hydroxypiperidin-2-one;hydrochloride

6-Hydroxypiperidin-2-one;hydrochloride

Katalognummer: B15134426
Molekulargewicht: 151.59 g/mol
InChI-Schlüssel: QXXRURDLEKGZRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxypiperidin-2-one;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxypiperidin-2-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization and subsequent hydroxylation. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring the quality and consistency of the final product. The use of advanced technologies such as automated reactors and real-time monitoring systems can further enhance the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxypiperidin-2-one;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield piperidinone derivatives, while reduction can produce different hydroxypiperidine compounds .

Wissenschaftliche Forschungsanwendungen

6-Hydroxypiperidin-2-one;hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Hydroxypiperidin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of cell growth, modulation of signaling pathways, and induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-Hydroxypiperidin-2-one;hydrochloride include other piperidine derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific chemical structure and the presence of the hydroxyl group at the 6-position.

Eigenschaften

Molekularformel

C5H10ClNO2

Molekulargewicht

151.59 g/mol

IUPAC-Name

6-hydroxypiperidin-2-one;hydrochloride

InChI

InChI=1S/C5H9NO2.ClH/c7-4-2-1-3-5(8)6-4;/h4,7H,1-3H2,(H,6,8);1H

InChI-Schlüssel

QXXRURDLEKGZRQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(NC(=O)C1)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.